molecular formula C19H16N2O3S B2956305 N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1H-indole-2-carboxamide CAS No. 2309192-75-2

N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1H-indole-2-carboxamide

Cat. No.: B2956305
CAS No.: 2309192-75-2
M. Wt: 352.41
InChI Key: ZMQQQRAZYASYHJ-UHFFFAOYSA-N
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Description

N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1H-indole-2-carboxamide is a complex organic compound that features a unique combination of indole, thiophene, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1H-indole-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the indole-2-carboxamide core, followed by the introduction of the furan and thiophene rings. Common synthetic methods include:

    Fischer Indole Synthesis: This method is used to construct the indole ring system.

    Paal-Knorr Synthesis: This method is employed to form the furan ring.

    Gewald Reaction: This reaction is used to introduce the thiophene ring.

Industrial Production Methods

Industrial production of this compound may involve the use of automated flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. This approach enhances the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1H-indole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole, thiophene, and furan rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1H-indole-2-carboxamide has diverse applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as an antiviral, anticancer, and anti-inflammatory agent.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (OLEDs).

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors involved in cellular signaling pathways.

    Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Thiophene-2-carboxylic acid: A compound with a thiophene ring.

    Furan-2-carboxylic acid: A compound with a furan ring.

Uniqueness

N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1H-indole-2-carboxamide is unique due to its combination of indole, thiophene, and furan moieties, which confer distinct chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c22-15(16-7-8-17(24-16)18-6-3-9-25-18)11-20-19(23)14-10-12-4-1-2-5-13(12)21-14/h1-10,15,21-22H,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQQQRAZYASYHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NCC(C3=CC=C(O3)C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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